2-(Bromomethyl)-3,6-dimethylpyridine

Catalog No.
S13511857
CAS No.
M.F
C8H10BrN
M. Wt
200.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-3,6-dimethylpyridine

Product Name

2-(Bromomethyl)-3,6-dimethylpyridine

IUPAC Name

2-(bromomethyl)-3,6-dimethylpyridine

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

InChI

InChI=1S/C8H10BrN/c1-6-3-4-7(2)10-8(6)5-9/h3-4H,5H2,1-2H3

InChI Key

ZVWCSLAYASIOOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)CBr

2-(Bromomethyl)-3,6-dimethylpyridine is an organic compound with the molecular formula C8H10BrNC_8H_{10}BrN. It features a pyridine ring substituted with a bromomethyl group at the 2-position and two methyl groups at the 3 and 6 positions. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of the bromomethyl group, which can participate in various chemical transformations.

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds. This reaction is often facilitated by strong nucleophiles such as amines or thiols, resulting in the production of amine or thioether derivatives.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of double bonds in the pyridine ring.
  • Reduction: The compound can also be reduced to form corresponding amines or other derivatives, depending on the reducing agent used.

Several methods exist for synthesizing 2-(Bromomethyl)-3,6-dimethylpyridine:

  • Bromination of 3,6-Dimethylpyridine: The most common method involves treating 3,6-dimethylpyridine with brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride. This reaction typically requires a radical initiator such as AIBN (2,2'-azobisisobutyronitrile) to facilitate bromination under reflux conditions .
  • Alternative Synthesis: Another approach may involve the use of dibromohydantoin as a brominating agent under milder conditions, which can enhance yield and reduce by-products .

2-(Bromomethyl)-3,6-dimethylpyridine has several applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may be explored for developing new pharmaceuticals due to their potential biological activities.
  • Ligand Development: The compound can be used in creating ligands for coordination chemistry and catalysis.

Studies on interaction profiles of similar compounds suggest that 2-(Bromomethyl)-3,6-dimethylpyridine may interact with various biomolecules. Its ability to undergo nucleophilic substitution makes it a candidate for further exploration in drug development. Interaction studies often assess binding affinities and mechanisms of action against target proteins or enzymes.

Several compounds share structural similarities with 2-(Bromomethyl)-3,6-dimethylpyridine. Here are some notable examples:

Compound NameStructureUnique Features
2-Bromo-3-methylpyridine2-Bromo-3-methylpyridineLacks a second methyl group at position 6.
3-Bromo-2,6-dimethylpyridineBromine at position 3; different reactivity profile.
4-Bromomethyl-3,6-dimethylpyridineBromine at position 4; different synthetic pathways.

Uniqueness: The unique positioning of the bromomethyl group at position 2 combined with methyl substitutions at positions 3 and 6 gives this compound distinct reactivity compared to its analogs. This configuration influences its chemical behavior and potential applications in synthesis and medicinal chemistry.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

198.99966 g/mol

Monoisotopic Mass

198.99966 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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